molecular formula C14H17N3O4S B5480164 methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate

methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate

Cat. No.: B5480164
M. Wt: 323.37 g/mol
InChI Key: HFTQOTURFJHBEH-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate is a complex organic compound that belongs to the class of sulfonamides and benzoates. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonyl group attached to the pyrazole ring and the benzoate moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoate: The sulfonylated pyrazole is then coupled with methyl 4-methylbenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antibacterial effects. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate
  • Methyl 3-{[(1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate
  • Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-chlorobenzoate

Comparison:

  • Uniqueness: The presence of the ethyl group on the pyrazole ring and the methyl group on the benzoate moiety makes methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate unique in terms of its steric and electronic properties.
  • Reactivity: The specific substituents on the pyrazole and benzoate rings can influence the compound’s reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct biological and chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 3-[(1-ethylpyrazol-4-yl)sulfonylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-17-9-12(8-15-17)22(19,20)16-13-7-11(14(18)21-3)6-5-10(13)2/h5-9,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQOTURFJHBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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